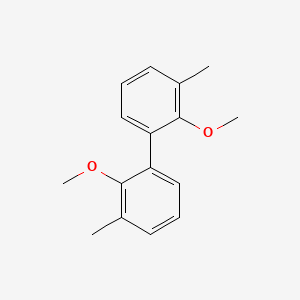
2,2'-Dimethoxy-3,3'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, aryl halides are reacted with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the consistent production of the compound with minimal impurities. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl depends on its specific application. In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
(2,2’-dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. The presence of both methoxy and methyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
32750-25-7 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-methoxy-1-(2-methoxy-3-methylphenyl)-3-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-7-5-9-13(15(11)17-3)14-10-6-8-12(2)16(14)18-4/h5-10H,1-4H3 |
InChI Key |
UWROVQGKSVCKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


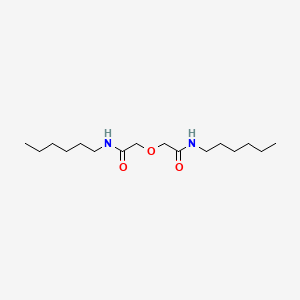
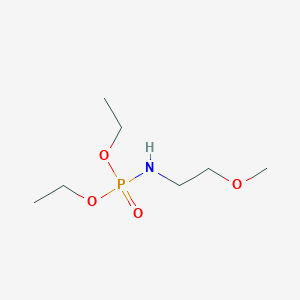
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
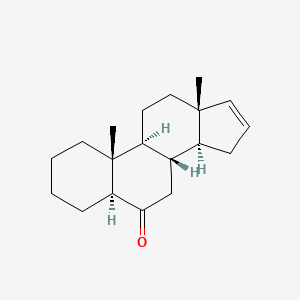
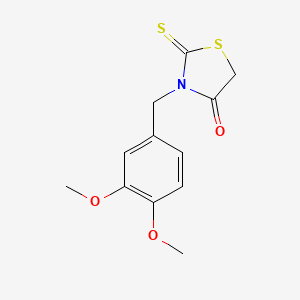

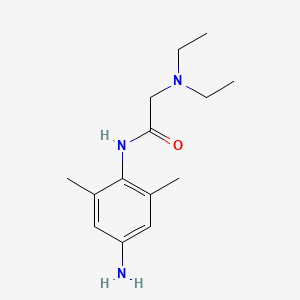
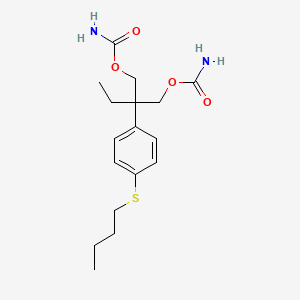
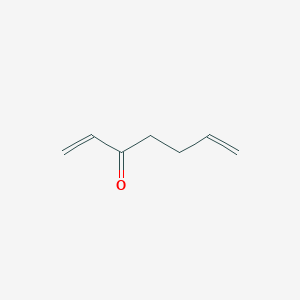
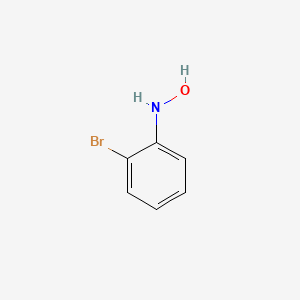
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)

